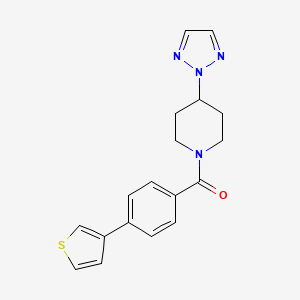![molecular formula C20H12Cl2N2O3 B2956247 7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-79-3](/img/structure/B2956247.png)
7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has two chloro groups, one amide group, and a chromeno[2,3-b]pyridine core. The chromeno[2,3-b]pyridine core is a fused bicyclic system containing a pyran ring (a six-membered ring with one oxygen) and a pyridine ring (a six-membered ring with one nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-b]pyridine core, with the various substituents attached at the specified positions. The presence of the nitrogen in the pyridine ring and the oxygen in the pyran ring would add to the polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The chloro groups could be substituted in nucleophilic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar pyridine and pyran rings, as well as the polar amide group, would likely make this compound relatively polar. This could affect its solubility, boiling point, and other physical properties .Scientific Research Applications
Chemical Structure and Crystallization
Studies on compounds with chromene structures have revealed insights into their crystallization properties and structural conformation. For example, research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives highlighted their crystallization in different space groups, demonstrating the importance of anti-rotamer conformation around the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring (Reis et al., 2013). These structural insights are crucial for understanding the physical and chemical behaviors of chromene-based compounds in various applications, including material science and drug development.
Synthesis and Reactivity
The reactivity of chromone-3-carboxamides with cyanothioacetamide to form chromeno[4,3-b]pyridine derivatives with significant yields indicates a versatile pathway for synthesizing novel compounds that could have various scientific applications, including medicinal chemistry (Kornev et al., 2019).
Fluorescent Probes and Sensing Applications
The development of fluorescent coumarin-based probes for selective detection of copper ions showcases the application of chromene derivatives in creating highly selective sensors for metal ions. Such sensors can be used in environmental monitoring, biological research, and the development of diagnostic tools (Zhou Peng, 2010).
Materials Science
Chromene derivatives have been explored for their potential in materials science, such as in the synthesis of aromatic polyamides with coumarin chromophores. These materials exhibit unique properties like good thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which could be beneficial in developing new materials for electronic, optical, and coating applications (Nechifor, 2009).
Future Directions
properties
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-10-14(19(26)24-13-5-2-11(21)3-6-13)9-16-18(25)15-8-12(22)4-7-17(15)27-20(16)23-10/h2-9H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFSUNRXZDOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)
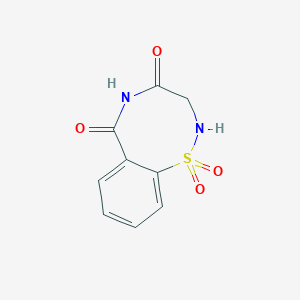
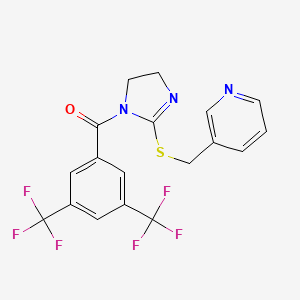
![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)
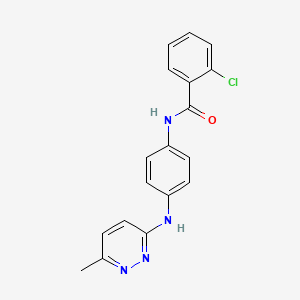
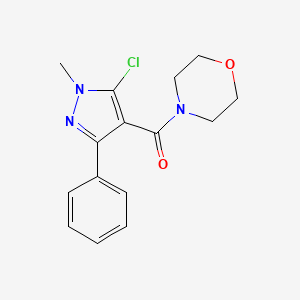
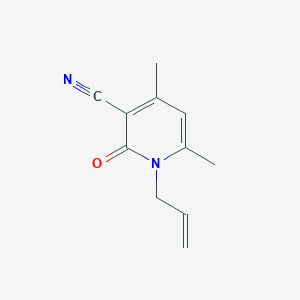
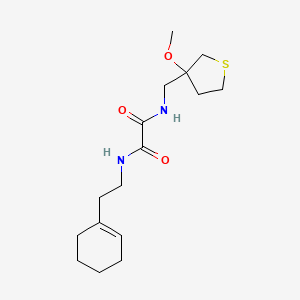
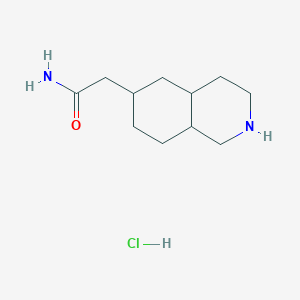
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)
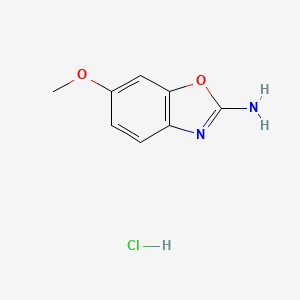
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
